molecular formula C10H12O3 B3254961 3-Methoxy-2,4-dimethylbenzoic acid CAS No. 246877-25-8

3-Methoxy-2,4-dimethylbenzoic acid

Cat. No.: B3254961
CAS No.: 246877-25-8
M. Wt: 180.20 g/mol
InChI Key: XIGZVJDYUYJXNU-UHFFFAOYSA-N
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Description

3-Methoxy-2,4-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O3 It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring

Scientific Research Applications

3-Methoxy-2,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-2,4-dimethylbenzoic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4-dimethylbenzoic acid typically involves the methylation of 2,4-dimethylbenzoic acid. This can be achieved through the reaction of 2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced into the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl groups can be converted to carboxylic acid groups under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in the presence of a nucleophile.

Major Products:

    Oxidation: 3-Carboxy-2,4-dimethylbenzoic acid.

    Reduction: 3-Methoxy-2,4-dimethylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Methoxy-4-methylbenzoic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 2,4-Dimethoxybenzoic acid

Comparison: 3-Methoxy-2,4-dimethylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to its isomers and other similar compounds. For example, the presence of the methoxy group at the 3-position can enhance its electron-donating properties, affecting its behavior in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

3-methoxy-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZVJDYUYJXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287643
Record name Benzoic acid, 3-methoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246877-25-8
Record name Benzoic acid, 3-methoxy-2,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246877-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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